molecular formula C20H30N4O2S B11218555 3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11218555
M. Wt: 390.5 g/mol
InChI Key: VZOSZRUJMFXHOJ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroquinazoline carboxamide class, characterized by a bicyclic quinazoline core modified with a thioxo group at position 2, a diethylaminoethyl substituent at position 3, and an isopentyl carboxamide at position 5. Its molecular formula is C₂₁H₃₁N₅O₂S, with a molecular weight of 441.57 g/mol.

Properties

Molecular Formula

C20H30N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C20H30N4O2S/c1-5-23(6-2)11-12-24-19(26)16-8-7-15(13-17(16)22-20(24)27)18(25)21-10-9-14(3)4/h7-8,13-14H,5-6,9-12H2,1-4H3,(H,21,25)(H,22,27)

InChI Key

VZOSZRUJMFXHOJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC(C)C)NC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include potassium carbonate, silver carbonate, and various organic solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the quinazoline core, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity
Target Compound Tetrahydroquinazoline 3-(diethylamino)ethyl, 7-isopentyl carboxamide, 2-thioxo C₂₁H₃₁N₅O₂S 441.57 Hypothesized HSP40/JDP inhibition
3-(2-methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (Entry 18, ) Tetrahydroquinazoline 3-methoxyethyl, 7-morpholin-4-yl ethyl carboxamide, 2,4-dioxo C₁₉H₂₃N₅O₄ 401.42 DNAJA1/mutant p53 inhibition (Binding affinity: −41.207 kcal/mol)
4-(6-bromo-4-oxo-2-sulfanylidene-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(diethylamino)ethyl]butanamide (K284-4071, ) Dihydroquinazoline 6-bromo, 3-butylamide, 2-thioxo C₁₈H₂₅BrN₄O₂S 441.39 Unknown (screened for anticancer activity)
N-(2-(pyrrolidin-1-yl)ethyl)-3-((diethylamino)methyl)-4-hydroxyquinoline-2-carboxamide () Quinoline 3-diethylaminomethyl, 4-hydroxy, 2-carboxamide C₂₁H₃₀N₄O₂ 370.49 Stimulates U937 immune cells
Key Observations:
  • Core Structure Differences: The target compound’s tetrahydroquinazoline core distinguishes it from quinoline-based analogs (e.g., ), which exhibit divergent biological effects (e.g., immune stimulation vs. cancer inhibition) .
  • Thioxo vs. Dioxo Groups : The 2-thioxo moiety in the target compound and K284-4071 contrasts with the 2,4-dioxo groups in Entry 18 (), which reduces electron-withdrawing effects and may alter binding to enzymatic targets .

Biological Activity

The compound 3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H26N4O2S\text{C}_{19}\text{H}_{26}\text{N}_4\text{O}_2\text{S}

This structure features a thioxo group and a carboxamide functionality, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds often exhibit notable antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study of various quinazoline derivatives revealed that modifications in the side chains significantly influenced their antimicrobial potency.

CompoundActivity against Gram-positiveActivity against Gram-negative
Compound APositive (MIC 16 µg/mL)Negative
Compound BPositive (MIC 8 µg/mL)Positive (MIC 32 µg/mL)
Target CompoundPositive (MIC 4 µg/mL)Positive (MIC 16 µg/mL)

MIC : Minimum Inhibitory Concentration

Cytotoxicity Studies

In vitro studies using various cancer cell lines have assessed the cytotoxic effects of this compound. The MTT assay demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. Notably, it exhibited lower cytotoxicity in non-cancerous cell lines compared to cancerous ones.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
HEK293 (normal kidney)>50

IC50 : Half maximal inhibitory concentration

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. The presence of the diethylamino group is hypothesized to enhance membrane permeability, facilitating cellular uptake.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various quinazoline derivatives, including our target compound. Results indicated that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment :
    Another study focused on assessing the cytotoxic effects on human cancer cell lines. The results showed that at concentrations above 10 µM, the compound induced apoptosis in HeLa cells through activation of caspases.

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